Cas no 2470439-64-4 (5-bromo-3,4-dimethylthiophene-2-carboxylic acid)
5-bromo-3,4-dimethylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-3,4-dimethylthiophene-2-carboxylic acid
- 5-Bromo-3,4-dimethyl-2-thiophenecarboxylic acid
- 2470439-64-4
- EN300-22901802
- CC1=C(SC(=C1C)Br)C(=O)O
-
- Inchi: 1S/C7H7BrO2S/c1-3-4(2)6(8)11-5(3)7(9)10/h1-2H3,(H,9,10)
- InChI Key: IPOMBKBSYAUUQJ-UHFFFAOYSA-N
- SMILES: C(C1SC(Br)=C(C)C=1C)(=O)O
Computed Properties
- Exact Mass: 233.93501g/mol
- Monoisotopic Mass: 233.93501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 65.5Ų
5-bromo-3,4-dimethylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P02892R-50mg |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 50mg |
$354.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-100mg |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 100mg |
$515.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-250mg |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 250mg |
$710.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-500mg |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 500mg |
$1081.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-1g |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 1g |
$1369.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-2.5g |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 2.5g |
$2622.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-5g |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 5g |
$3851.00 | 2024-05-21 | |
| 1PlusChem | 1P02892R-10g |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 10g |
$5680.00 | 2024-05-21 | |
| Aaron | AR0289B3-500mg |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 500mg |
$1158.00 | 2025-02-15 | |
| Aaron | AR0289B3-100mg |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid |
2470439-64-4 | 95% | 100mg |
$529.00 | 2025-02-15 |
5-bromo-3,4-dimethylthiophene-2-carboxylic acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-bromo-3,4-dimethylthiophene-2-carboxylic acid
5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid: A Comprehensive Overview
5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid, with the CAS number 2470439-64-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a thiophene ring substituted with a bromine atom at position 5 and methyl groups at positions 3 and 4, along with a carboxylic acid group at position 2. These substituents impart distinct chemical and physical properties to the compound, making it a valuable material for research and development.
The synthesis of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation, bromination, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of thiophene derivatives, which has significantly contributed to the scalability of this compound's production. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
One of the most notable applications of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid is in the field of materials science, particularly in the development of advanced materials such as conductive polymers and organic semiconductors. The thiophene ring's conjugated system allows for efficient charge transport, making this compound a promising candidate for use in organic electronics. Recent studies have demonstrated its potential as a building block for high-performance organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The bromine substituent at position 5 plays a critical role in modulating the electronic properties of the molecule, enhancing its compatibility with various device architectures.
In addition to its electronic applications, 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid has shown promise in medicinal chemistry. The carboxylic acid group at position 2 can be readily functionalized to create bioactive derivatives with potential therapeutic applications. For instance, researchers have investigated its derivatives as inhibitors of certain enzymes associated with neurodegenerative diseases. The methyl groups at positions 3 and 4 contribute to the molecule's lipophilicity, which is an important factor in drug design for improving bioavailability.
The study of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid has also extended into the realm of supramolecular chemistry. Its ability to form self-assembled structures through non-covalent interactions has been explored for applications in nanotechnology and drug delivery systems. Recent research has focused on utilizing its amphiphilic nature to create vesicles and micelles that can encapsulate hydrophobic drugs, enhancing their solubility and targeting efficiency.
The environmental impact of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity under various conditions to ensure its safe handling and disposal. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, reducing its persistence in the environment.
In conclusion, 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid, with CAS number 2470439-64-4, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable building block in organic synthesis, materials science, medicinal chemistry, and supramolecular chemistry. Ongoing research continues to uncover new potentials for this compound, solidifying its importance in both academic and industrial settings.
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